2-(Octylphenoxy)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

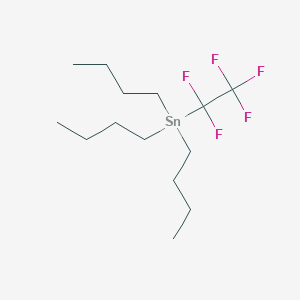

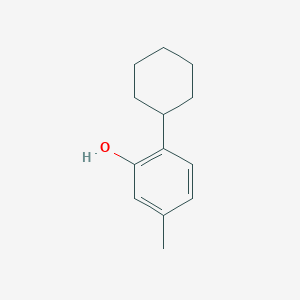

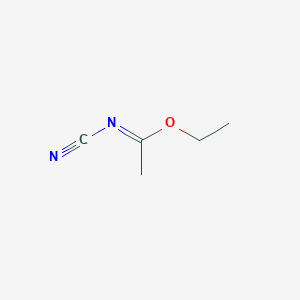

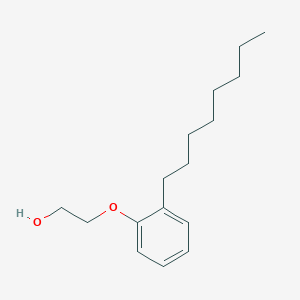

2-(Octylphenoxy)ethanol, also known as Triton X-100, is a nonionic surfactant that is widely used in scientific research as a solubilizing agent, emulsifier, and detergent. It is a clear, colorless liquid that is soluble in water, ethanol, and most organic solvents. The chemical formula of 2-(Octylphenoxy)ethanol is C14H22O2, and its molecular weight is 222.32 g/mol.

Mecanismo De Acción

The mechanism of action of 2-(Octylphenoxy)ethanol X-100 is based on its ability to form micelles in aqueous solutions. Micelles are small aggregates of surfactant molecules that form when the concentration of surfactant exceeds its critical micelle concentration (CMC). 2-(Octylphenoxy)ethanol X-100 molecules have a hydrophobic tail and a hydrophilic head, which allows them to form a spherical structure with the hydrophobic tails facing inward and the hydrophilic heads facing outward. This structure can solubilize hydrophobic compounds such as membrane proteins and lipids.

Efectos Bioquímicos Y Fisiológicos

2-(Octylphenoxy)ethanol X-100 can have biochemical and physiological effects on cells and tissues due to its ability to disrupt cell membranes. At high concentrations, 2-(Octylphenoxy)ethanol X-100 can cause cell lysis and death. However, at lower concentrations, it can permeabilize cell membranes and allow the entry of small molecules such as drugs or DNA. 2-(Octylphenoxy)ethanol X-100 can also affect the activity and stability of enzymes and proteins, depending on their sensitivity to denaturation by detergents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(Octylphenoxy)ethanol X-100 is its versatility in solubilizing hydrophobic compounds and disrupting cell membranes. It is also relatively mild compared to other detergents such as sodium dodecyl sulfate (SDS) and can be used in native protein purification. However, 2-(Octylphenoxy)ethanol X-100 can interfere with certain assays and can be difficult to remove from samples due to its high solubility in water. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Direcciones Futuras

For research on 2-(Octylphenoxy)ethanol X-100 may include the development of new surfactants with improved solubilizing properties and lower toxicity. The use of 2-(Octylphenoxy)ethanol X-100 in drug delivery systems and gene therapy may also be explored, as it can facilitate the entry of therapeutic agents into cells. The effects of 2-(Octylphenoxy)ethanol X-100 on cell signaling pathways and gene expression may also be investigated to better understand its biological effects.

Métodos De Síntesis

The synthesis of 2-(Octylphenoxy)ethanol involves the reaction of octylphenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of ethoxylated products with varying degrees of ethoxylation, which can be separated by distillation or chromatography. 2-(Octylphenoxy)ethanol X-100 is typically composed of a mixture of ethoxylated products with an average of 9-10 ethylene oxide units.

Aplicaciones Científicas De Investigación

2-(Octylphenoxy)ethanol X-100 has a wide range of scientific research applications due to its ability to solubilize hydrophobic compounds and disrupt cell membranes. It is commonly used in biochemistry, molecular biology, and cell biology experiments as a detergent to extract and purify proteins, lipids, and nucleic acids. 2-(Octylphenoxy)ethanol X-100 is also used as an emulsifier in immunoassays, enzyme assays, and Western blotting.

Propiedades

Número CAS |

1322-97-0 |

|---|---|

Nombre del producto |

2-(Octylphenoxy)ethanol |

Fórmula molecular |

C16H26O2 |

Peso molecular |

250.38 g/mol |

Nombre IUPAC |

2-(2-octylphenoxy)ethanol |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)18-14-13-17/h8-9,11-12,17H,2-7,10,13-14H2,1H3 |

Clave InChI |

GLDUZMNCEGHSBP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=CC=C1OCCO |

SMILES canónico |

CCCCCCCCC1=CC=CC=C1OCCO |

Otros números CAS |

1322-97-0 |

Sinónimos |

2-(octylphenoxy)ethanol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.